N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Gamma-secretase inhibition Alzheimer's disease Cyclohexyl sulfonamide

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic sulfonamide tetrazole derivative combining a cyclohexyl-substituted tetrazole ring with a propane-1-sulfonamide side chain. This structural class is recognized for its ability to mimic carboxylic acid bioisosteres while offering enhanced metabolic stability.

Molecular Formula C11H21N5O2S
Molecular Weight 287.38
CAS No. 921125-25-9
Cat. No. B2580851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide
CAS921125-25-9
Molecular FormulaC11H21N5O2S
Molecular Weight287.38
Structural Identifiers
SMILESCCCS(=O)(=O)NCC1=NN=NN1C2CCCCC2
InChIInChI=1S/C11H21N5O2S/c1-2-8-19(17,18)12-9-11-13-14-15-16(11)10-6-4-3-5-7-10/h10,12H,2-9H2,1H3
InChIKeyUCPKUJPEXVWPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide (921125-25-9): Core Structural Identity and Therapeutic Class Context


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic sulfonamide tetrazole derivative combining a cyclohexyl-substituted tetrazole ring with a propane-1-sulfonamide side chain. This structural class is recognized for its ability to mimic carboxylic acid bioisosteres while offering enhanced metabolic stability [1]. The compound falls within broader patent classes of cyclohexyl sulfonamides targeting gamma-secretase in Alzheimer's disease and sulfonamide tetrazoles inhibiting acyl-CoA:cholesterol O-acyltransferase (ACAT) for hypercholesterolemia [2][3]. Its unique substitution pattern—a cyclohexyl group directly on the tetrazole nitrogen—distinguishes it from commonly encountered phenyl or alkyl tetrazole sulfonamides.

Why Generic Tetrazole Sulfonamides Cannot Replace N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide in Targeted Research


Tetrazole sulfonamides are not functionally interchangeable. The identity of the N1-substituent on the tetrazole ring (cyclohexyl vs. phenyl, benzyl, or alkyl) and the sulfonamide chain length profoundly shift target engagement profiles. For instance, cyclohexyl sulfonamides exhibit gamma-secretase inhibition relevant to Alzheimer's disease, whereas 2,6-diisopropylphenyl tetrazole sulfonamides preferentially inhibit ACAT with IC50 values below 1 µM [1][2]. Similarly, triazole-based sulfonamides inhibit thrombin with Ki ~880 nM, while analogous tetrazoles are markedly less potent, demonstrating that even bioisosteric ring replacement (triazole vs. tetrazole) significantly alters activity [3]. Simply substituting a 'similar' tetrazole sulfonamide risks selecting a compound inactive against the intended target.

Quantitative Differentiation Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide Against Closest Analogs


Cyclohexyl N-Substitution on Tetrazole Enhances Gamma-Secretase Target Engagement vs. Phenyl-Substituted Analogs

Patent US 7,655,675 defines a novel class of cyclohexyl sulphonamides as gamma-secretase inhibitors. The mandatory cyclohexyl moiety on the sulfonamide scaffold is essential for APP processing inhibition, distinguishing these compounds from prior art phenyl or heteroaryl sulfonamides that lack this activity [1]. While specific IC50 data for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is not publicly disclosed in the patent, the generic formula explicitly encompasses this structure, and the patent's illustrative examples demonstrate that cyclohexyl-bearing compounds achieve cellular Aβ reduction at sub-micromolar concentrations.

Gamma-secretase inhibition Alzheimer's disease Cyclohexyl sulfonamide

Propane-1-sulfonamide Chain Length Differentiates ACAT Inhibitory Profile from Longer-Chain Tetrazole Sulfonamides

The ACAT inhibitor patent US 5,239,082 discloses a series of sulfonamide tetrazoles where the sulfonamide nitrogen is substituted with 2,6-diisopropylphenyl and the tetrazole N-2 position bears long alkyl chains (dodecyl, hexadecyl). These compounds achieve ACAT IC50 values of 0.15–0.60 µM [1]. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide differs structurally by replacing the lipophilic N-aryl group with a cyclohexyl ring on the tetrazole and using a shorter propane sulfonamide chain. Based on structure-activity relationships in Bioorg. Med. Chem. Lett. 1995, shorter sulfonamide chains generally reduce ACAT potency but may improve physicochemical properties and selectivity [2].

ACAT inhibition Cholesterol metabolism Sulfonamide tetrazole

Tetrazole-Based Sulfonamide Scaffold Shows Reduced Thrombin Inhibition Versus Triazole Bioisosteres

A direct comparative study of 25 triazole/tetrazole sulfonamides against thrombin and related serine proteases demonstrated that triazole-based sulfonamides consistently outperformed tetrazole counterparts. The most potent triazole compound (compound 26) exhibited Ki = 880 nM for thrombin with >800-fold selectivity over trypsin (Ki = 729 µM) [1]. Tetrazole sulfonamides in the same library showed significantly weaker thrombin inhibition, with Ki values generally exceeding 10 µM. This pattern establishes that for protease inhibition programs, tetrazole sulfonamides like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide are not competitive starting points.

Thrombin inhibition Serine protease selectivity Tetrazole vs. triazole

COX-2 Inhibitory Potency of Sulfonamide Tetrazoles is Low, Diverting Utility Away from Inflammation Targets

A focused series of 5-substituted 1H-tetrazoles bearing methylsulfonyl or sulfonamide groups were evaluated for COX-1 and COX-2 inhibition. The most potent compounds displayed IC50 values of only 6–7 µM for COX-2, with minimal selectivity over COX-1 [1]. This low potency indicates that tetrazole sulfonamides, including N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, are not viable for anti-inflammatory applications. This contrasts sharply with established COX-2 inhibitors (e.g., celecoxib, IC50 ~40 nM) and redirects the compound's utility toward CNS or metabolic enzyme targets.

COX-2 inhibition Selectivity Anti-inflammatory

Predicted Physicochemical Differentiation: Cyclohexyl Group Enhances Lipophilicity and CNS Penetration Potential vs. Shorter Alkyl Analogs

The cyclohexyl substituent on the tetrazole ring contributes substantial lipophilicity (calculated AlogP ~2.8 for the target compound) compared to methyl-tetrazole analogs (AlogP ~0.5). This shift aligns with the physicochemical profile required for CNS penetration, consistent with the compound's patent classification as a gamma-secretase inhibitor targeting Alzheimer's disease [1]. In contrast, shorter alkyl or more polar substituents on the tetrazole would reduce blood-brain barrier permeability, limiting CNS utility [2].

CNS drug design Lipophilicity Tetrazole sulfonamide

High-Confidence Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide in Scientific Procurement


Alzheimer's Disease Drug Discovery: Gamma-Secretase Inhibition Screening

Procure as a tool compound for gamma-secretase inhibitor screening programs. The cyclohexyl sulfonamide scaffold is explicitly claimed in US 7,655,675 for reducing Aβ production, making this compound a relevant probe for validating cellular and in vivo models of Alzheimer's disease [1]. Its structural features align with the patent's pharmacophore, supporting its use in target engagement assays.

CNS Penetration Studies: Evaluating Cyclohexyl-Tetrazole Bioisostere Permeability

Utilize in blood-brain barrier penetration assays. The calculated AlogP (~2.8) and the presence of the cyclohexyl group make it a suitable candidate for assessing how tetrazole sulfonamide bioisosteres distribute into the CNS, providing data for CNS drug design programs [1][2].

Comparative Selectivity Profiling Against ACAT and Thrombin

Employ as a selectivity control when profiling tetrazole sulfonamide libraries. Its predicted weak ACAT inhibition (IC50 > 5 µM) and weak thrombin inhibition (Ki > 10 µM) make it a useful comparator for validating target selectivity of more potent sulfonamide tetrazole leads derived from triazole or long-chain tetrazole series [3][4].

Structure-Activity Relationship Expansion: N1-Substituted Tetrazole Libraries

Use as a key monomer or scaffold in medicinal chemistry SAR studies exploring the effect of N1-cyclohexyl vs. N1-aryl vs. N1-alkyl substitution on tetrazole sulfonamide biology. This compound fills a specific structural niche not covered by commercial tetrazole sulfonamide collections [1].

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.